molecular formula C9H8N2S B1349192 4-Phenyl-1H-imidazole-2-thiol CAS No. 6857-34-7

4-Phenyl-1H-imidazole-2-thiol

Cat. No. B1349192
CAS RN: 6857-34-7
M. Wt: 176.24 g/mol
InChI Key: ISOLPDRTYOTMTO-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazole-2-thiol belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The chemical formula of the imidazole molecule is C3H4N2 .


Synthesis Analysis

A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis and methylation, is reported .


Molecular Structure Analysis

The molecular formula of 4-Phenyl-1H-imidazole-2-thiol is C9H8N2S . The structure of imidazole 1 with its respective numbering and resonance hybrids can be found in the source .


Chemical Reactions Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . An imidazole derivative 4- (4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Physical And Chemical Properties Analysis

The molecular weight of 4-Phenyl-1H-imidazole-2-thiol is 176.24 g/mol . Imidazole 1 has a pKaH of 7.1, acting as a strong base .

Scientific Research Applications

Antimicrobial Applications

4-Phenyl-1H-imidazole-2-thiol and its derivatives show promising results in antimicrobial applications. Gul et al. (2017) synthesized a series of compounds related to 4-Phenyl-1H-imidazole-2-thiol, which exhibited significant activity against various microbial species, indicating potential use in combating microbial infections (Gul et al., 2017).

Thermochemical Properties

Emel’yanenko et al. (2017) investigated the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, which include 4-Phenyl-1H-imidazole-2-thiol derivatives. Their research provides valuable data for practical applications that require understanding of vapor pressures and enthalpies of vaporization (Emel’yanenko et al., 2017).

Corrosion Inhibition

Compounds like 4-Phenyl-1H-imidazole-2-thiol have been studied for their corrosion inhibition properties. Ammal et al. (2018) showed that 1,3,4-oxadiazole derivatives, closely related to 4-Phenyl-1H-imidazole-2-thiol, are effective in preventing corrosion of mild steel in acidic environments (Ammal et al., 2018).

Anti-inflammatory and Antioxidant Activities

Katikireddy et al. (2021) synthesized and evaluated a series of triazole derivatives bearing the benzimidazole moiety, which includes 4-Phenyl-1H-imidazole-2-thiol related structures. Their research demonstrated significant antioxidant and anti-inflammatory activities, making these compounds potential candidates for therapeutic applications (Katikireddy et al., 2021).

Electroluminescence and AIE Properties

Wang et al. (2018) studied novel phenanthroimidazole-based compounds, which are closely related to 4-Phenyl-1H-imidazole-2-thiol, for their electroluminescence and aggregation-induced emission (AIE) properties. Their findings indicate potential applications in organic electronics, highlighting the multifunctionality of these materials (Wang et al., 2018).

Synthesis and Structural Analysis

Balti et al. (2016) conducted a detailed study on the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, which are structurally similar to 4-Phenyl-1H-imidazole-2-thiol. Their research provides insights into the pharmaceutical applications of these compounds, particularly as human indolenamine dioxygenase inhibitors (Balti et al., 2016).

Applications in Tubulin Polymerization Inhibition

Romagnoli et al. (2016) synthesized a series of compounds based on 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole, similar to 4-Phenyl-1H-imidazole-2-thiol, and evaluated them as tubulin polymerization inhibitors. These compounds showed high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer drug candidates (Romagnoli et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The quest for novel, physiologically active imidazoles remains an exciting topic of research among medicinal chemists . The development of imidazole as a reliable and safer alternative to anticancer treatment is generating much attention among experts .

properties

IUPAC Name

4-phenyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLPDRTYOTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218670
Record name Imidazole-2-thiol, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Phenyl-1H-imidazole-2-thiol

CAS RN

6857-34-7
Record name 2-Mercapto-4-phenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6857-34-7
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Record name Imidazole-2-thiol, 4-phenyl-
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Record name 6857-34-7
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Record name Imidazole-2-thiol, 4-phenyl-
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Record name 2-Mercapto-4-phenylimidazole
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Record name IMIDAZOLE-2-THIOL, 4-PHENYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Trapero, A Pacitto, V Singh, M Sabbah… - Journal of medicinal …, 2018 - ACS Publications
… Compounds 20–29 and 32 were synthesized from 4-phenyl-1H-imidazole-2-thiol or 4-(4-… Thioacetic derivatives 27 and 28 were prepared by treatment of 4-phenyl-1H-imidazole-2-thiol …
Number of citations: 57 pubs.acs.org
GK Gupta, V Saini, R Khare, V Kumar - Medicinal Chemistry Research, 2014 - Springer
In search of a new class of potential antimicrobial agents, some 1,4-diaryl-2-mercaptoimidazoles (5a–5h) were prepared by employing a mild and green approach in which substituted …
Number of citations: 15 link.springer.com
R Chedupaka, R Pawar, P Venkatesham… - Synthetic …, 2022 - Taylor & Francis
A series of novel, one-pot, four components synthetic procedure has been developed for the synthesis of thioalkylated benzimidazole-linked 4-substituted mercaptoimidazole molecular …
Number of citations: 3 www.tandfonline.com
R Khare - researchgate.net
In search of a new class of potential antimicrobial agents, some 1, 4-diaryl-2-mercaptoimidazoles (5a–5h) were prepared by employing a mild and green approach in which substituted …
Number of citations: 0 www.researchgate.net
SD Barchéchath, RI Tawatao, M Corr… - Journal of medicinal …, 2005 - ACS Publications
… A solution of 4-phenyl-1H-imidazole-2-thiol 69 16 and 2-chlorocyclohexanone was refluxed in butanol for 3 h. After the mixture was cooled, the resulting precipitate was filtered to give …
Number of citations: 112 pubs.acs.org

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